methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate
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Overview
Description
Methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and benzoate groups. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate is unique due to the presence of the oxadiazole ring and the combination of methoxyphenyl and benzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-7-12(8-10-13)16-20-21(18(26)25-16)11-19-15-6-4-3-5-14(15)17(22)24-2/h3-10,19H,11H2,1-2H3 |
InChI Key |
UEWCKHZZVXNWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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